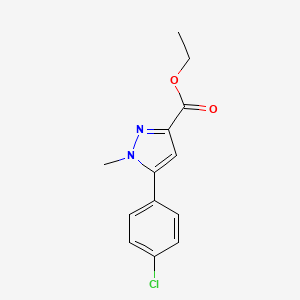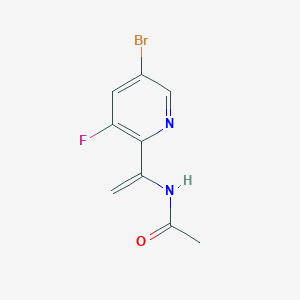
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide
Descripción general
Descripción
“N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide” is a chemical compound with the empirical formula C9H8BrFN2O. It has a molecular weight of 259.08 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide” can be represented by the SMILES stringCC(=O)NC(=C)c1ncc(Br)cc1F . The InChI string is 1S/C9H8BrFN2O/c1-5(13-6(2)14)9-8(11)3-7(10)4-12-9/h3-4H,1H2,2H3,(H,13,14) . Physical And Chemical Properties Analysis
“N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide” is a solid compound . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Aplicaciones Científicas De Investigación
Radiopharmaceutical Development
- A study by Kuhnast et al. (2004) discussed the design and synthesis of a fluoropyridine-based bromoacetamide reagent for labeling oligonucleotides. This reagent, closely related to your compound of interest, is significant in developing radiopharmaceuticals for positron emission tomography (PET) imaging (Kuhnast et al., 2004).
Antimicrobial Research
- Research on similar acetamide derivatives has been conducted to assess their antimicrobial properties. For instance, Fahim and Ismael (2019) investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives and found good antimicrobial activity in synthesized compounds (Fahim & Ismael, 2019).
Synthesis and Application in Chemical Compounds
- The compound has applications in the synthesis of various chemical compounds, like in the work by Boechat et al. (2011), where they studied structures of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides. This research contributes to understanding the molecular structure and potential applications of similar compounds (Boechat et al., 2011).
Radiotracer Development for Medical Imaging
- Yi Zhang and Horti (2004) synthesized a potential radioligand for studying extrathalamic nicotinic acetylcholine receptors by positron-emission tomography. The synthesis involved a process similar to the compound , highlighting its relevance in medical imaging and radiotracer development (Zhang & Horti, 2004).
Neurological Research
- Xie et al. (2013) synthesized phenylacetamide derivatives for studying their anticonvulsant and antidepressant activities. This research illustrates the potential of acetamide derivatives in neurological and pharmacological studies (Xie et al., 2013).
Molecular Interactions and Stability
- In the field of molecular stability and interactions, Stec et al. (2011) examined the structure-activity relationships of various heterocycles, including acetamide derivatives, to improve metabolic stability. This study is crucial for understanding the pharmacokinetics and dynamics of similar compounds (Stec et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
N-[1-(5-bromo-3-fluoropyridin-2-yl)ethenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2O/c1-5(13-6(2)14)9-8(11)3-7(10)4-12-9/h3-4H,1H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLXJZARYMBSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C1=C(C=C(C=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

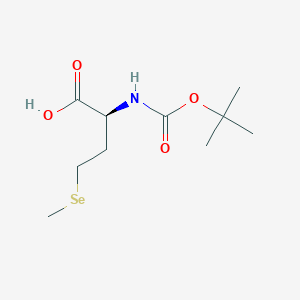
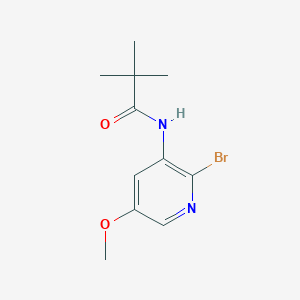
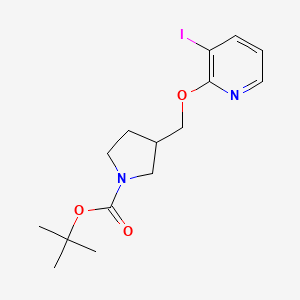
![N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521791.png)
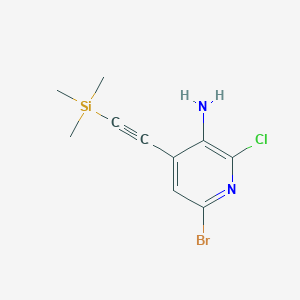
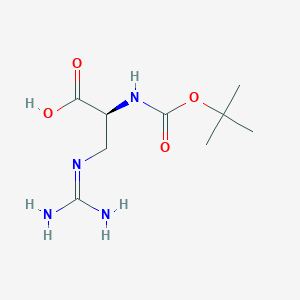
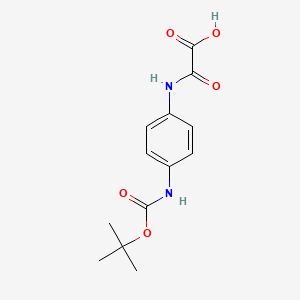
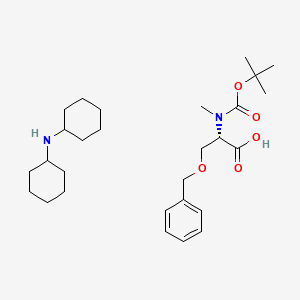
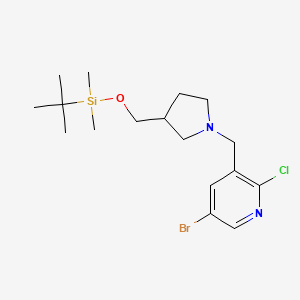
![N-Boc-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1521800.png)
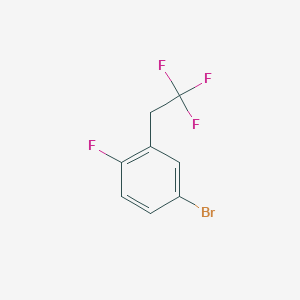
![{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1521804.png)
![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)
